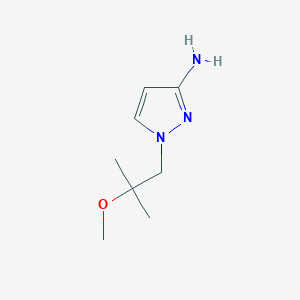
5-chloro-2-(phenylmethoxymethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with a chloromethyl group at the 5-position and a benzyloxy group at the 2-position. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-(phenylmethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Benzyloxymethyl-5-chlorobenzoic acid.
Reduction: 2-Benzyloxymethyl-5-chlorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-benzyloxymethyl-5-azidobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxybenzaldehyde: Similar structure but lacks the chloromethyl group.
2-Chlorobenzaldehyde: Lacks the benzyloxy group.
2-Benzyloxyethyl alcohol: Similar benzyloxy group but different functional groups.
Uniqueness
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .
Eigenschaften
Molekularformel |
C15H13ClO2 |
|---|---|
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
5-chloro-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-15-7-6-13(14(8-15)9-17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
OGJXTUREEFGIRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8561487.png)





![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)

